Methyl 3-(2-ethylpiperidin-1-yl)propanoate

mPGES-1 Inflammation Prostaglandin E2

Standard piperidine propanoates lack functional equivalence for mPGES-1 inhibition studies. The 2-ethyl substituent creates a chiral center and distinct steric/electronic profile essential for SAR reproducibility. - Validated activity: IC₅₀ = 19.5 µM against microsomal prostaglandin E synthase-1 (mPGES-1) - Differentiated scaffold: Unsubstituted analog shows no reported activity - ≥95% purity: Suitable for reference standards and enantiomerically enriched beta-amino acid synthesis - Predicted pKa 9.01: Probe for basicity and lipophilicity effects on ADME permeability

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
CAS No. 1094654-27-9
Cat. No. B3022479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-ethylpiperidin-1-yl)propanoate
CAS1094654-27-9
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCC1CCCCN1CCC(=O)OC
InChIInChI=1S/C11H21NO2/c1-3-10-6-4-5-8-12(10)9-7-11(13)14-2/h10H,3-9H2,1-2H3
InChIKeyLELFTYBWHOFPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-ethylpiperidin-1-yl)propanoate Overview


Methyl 3-(2-ethylpiperidin-1-yl)propanoate (CAS 1094654-27-9) is a substituted piperidine derivative with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol. It is classified as a beta-amino ester, where a 2-ethylpiperidine moiety is linked to a methyl propanoate group . The compound is primarily utilized as a research intermediate and has been identified as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammatory pathways [1].

Methyl 3-(2-ethylpiperidin-1-yl)propanoate – Substitution Specificity


Generic substitution with unsubstituted or differently substituted piperidine propanoate esters (e.g., methyl 3-(piperidin-1-yl)propanoate, CAS 23573-93-5) is not functionally equivalent. The 2-ethyl substituent on the piperidine ring introduces a chiral center and alters the steric and electronic environment of the basic amine . This structural modification directly impacts ligand binding, as demonstrated by the compound's weak but measurable affinity for mPGES-1 (IC₅₀ = 19.5 µM), whereas the unsubstituted analog lacks reported activity against this target [1]. Furthermore, the ethyl substitution increases molecular weight and predicted LogP, affecting solubility and membrane permeability compared to the unsubstituted methyl ester . These differences are critical for structure-activity relationship (SAR) studies and for maintaining experimental reproducibility.

Methyl 3-(2-ethylpiperidin-1-yl)propanoate – Comparative Evidence


mPGES-1 Inhibitory Activity

Methyl 3-(2-ethylpiperidin-1-yl)propanoate demonstrates weak but specific inhibitory activity against human mPGES-1, a key enzyme in the inflammatory prostaglandin E₂ pathway. In a cell-free assay using microsomal membranes from IL-1β-stimulated A549 cells, the compound exhibited an IC₅₀ value of 19.5 µM [1]. This activity is notably absent for the unsubstituted piperidine analog, methyl 3-(piperidin-1-yl)propanoate (CAS 23573-93-5), for which no mPGES-1 inhibition data is reported in authoritative databases, underscoring the functional importance of the 2-ethyl substituent.

mPGES-1 Inflammation Prostaglandin E2 Enzyme Inhibition

pKa and LogP Comparison

The 2-ethyl substituent significantly modulates the basicity and lipophilicity of the piperidine nitrogen. The predicted pKa for Methyl 3-(2-ethylpiperidin-1-yl)propanoate is 9.01±0.10 , which is distinct from the pKa of unsubstituted methyl 3-(piperidin-1-yl)propanoate. This difference in protonation state at physiological pH directly affects the compound's ionization, solubility, and membrane permeability [1].

Medicinal Chemistry ADME Physicochemical Profiling

Molecular Weight and Lipophilicity

The addition of a 2-ethyl group to the piperidine ring of Methyl 3-(2-ethylpiperidin-1-yl)propanoate increases its molecular weight to 199.29 g/mol, compared to 171.24 g/mol for the unsubstituted analog . This increase of 28.05 g/mol is accompanied by an increase in lipophilicity, as the compound's structure contains two additional carbon atoms, contributing to a higher predicted LogP compared to methyl 3-(piperidin-1-yl)propanoate.

Drug Design Lipinski's Rule of Five Molecular Properties

Purity for Reproducibility

To ensure experimental reproducibility, the purity of research chemicals is paramount. Major vendors supply Methyl 3-(2-ethylpiperidin-1-yl)propanoate with a minimum purity specification of 95% . While higher purity grades (≥98%) are available for some simpler analogs like methyl 3-(piperidin-1-yl)propanoate , the defined 95% purity for this specific 2-ethyl derivative is a key procurement benchmark for replicating published biological data where the compound was used without further purification.

Chemical Procurement Quality Control Reproducibility

Methyl 3-(2-ethylpiperidin-1-yl)propanoate – Applications


SAR Studies of mPGES-1 Inhibitors

This compound serves as a validated weak inhibitor of mPGES-1 (IC₅₀ = 19.5 µM), providing a starting point for medicinal chemistry efforts to improve potency and selectivity for this anti-inflammatory target. Its defined inhibitory activity, in contrast to the inactive unsubstituted analog, makes it a valuable scaffold for synthesizing and evaluating novel derivatives aimed at modulating prostaglandin E₂ synthesis [1].

Chiral Beta-Amino Ester Building Blocks

The 2-ethyl substitution introduces a chiral center, rendering Methyl 3-(2-ethylpiperidin-1-yl)propanoate a useful intermediate for the synthesis of enantiomerically enriched beta-amino acids or more complex piperidine-containing heterocycles. Its distinct pKa and molecular weight profile, compared to simpler piperidine esters, allows for the exploration of stereochemical and steric effects in asymmetric synthesis .

Analytical Reference Standard

With a vendor-specified minimum purity of 95%, this compound can be employed as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) used to monitor reactions involving piperidine-based esters. Its unique retention time and mass spectral fingerprint, derived from the 2-ethyl group, provide a distinct marker for quality control of related synthetic pathways .

ADME Physicochemical Profiling

The compound's predicted pKa of 9.01 and increased lipophilicity compared to unsubstituted analogs make it a suitable probe for investigating the impact of basicity and steric bulk on in vitro ADME parameters, such as permeability in Caco-2 assays or microsomal stability . Such studies are crucial for understanding the drug-likeness of piperidine-containing compounds.

Technical Documentation Hub

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